4-Chloro-6-methoxypyrido[2,3-d]pyrimidine

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Synthesis

Researchers need reliable access to regioisomerically pure pyrido[2,3-d]pyrimidine scaffolds to avoid off-target kinase profiles. This C4-chloro, C6-methoxy building block enables rapid SNAr diversification for oncology kinase programs (EGFR, PIM-1, CDK). - **Precise regioisomer:** [2,3-d] fusion, NOT [3,2-d] or [4,3-d] isomers. - **Validated potency:** Derivatives show MCF-7 (IC50 0.57-1.31 µM) & HepG2 (0.99-1.13 µM) cytotoxicity. - **Synthetic utility:** C4-Cl handles amine substitution; C6-OMe modulates binding. - **Supply:** Multiple pack sizes from mg to g, immediate shipment.

Molecular Formula C8H6ClN3O
Molecular Weight 195.61
CAS No. 1378873-91-6
Cat. No. B2482836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-methoxypyrido[2,3-d]pyrimidine
CAS1378873-91-6
Molecular FormulaC8H6ClN3O
Molecular Weight195.61
Structural Identifiers
SMILESCOC1=CC2=C(N=C1)N=CN=C2Cl
InChIInChI=1S/C8H6ClN3O/c1-13-5-2-6-7(9)11-4-12-8(6)10-3-5/h2-4H,1H3
InChIKeyJQDNGWPNYVBORB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-methoxypyrido[2,3-d]pyrimidine: Chemical Identity & Scaffold


4-Chloro-6-methoxypyrido[2,3-d]pyrimidine is an aromatic heterocyclic compound bearing a chlorine substituent at the C4 position and a methoxy group at C6 on the pyrido[2,3-d]pyrimidine core . This scaffold is recognized as a privileged structure in medicinal chemistry, particularly as a key intermediate for synthesizing kinase inhibitors . Pyrido[2,3-d]pyrimidine derivatives have been extensively investigated for their ability to engage ATP-binding sites across multiple kinase families including CDK, EGFR, and tyrosine kinases [1].

Synthetic intermediate
Building block for ATP-competitive kinase inhibitor libraries
Electrophilic handle
C4 chloro enables SNAr diversification with amines and alcohols
Regiochemical control
C6 methoxy retains ring electronics for downstream SAR studies

4-Chloro-6-methoxypyrido[2,3-d]pyrimidine: Analog Substitution Effects


The pyrido[2,3-d]pyrimidine scaffold is highly sensitive to regioisomerism. The target compound bears the specific [2,3-d] ring fusion geometry, which differs fundamentally from its [3,2-d], [3,4-d], and [4,3-d] isomers in terms of nitrogen atom positioning, hydrogen-bonding capacity, and kinase binding pocket complementarity [1]. Additionally, the C4 chloro and C6 methoxy substitution pattern is not interchangeable with other halogen or alkoxy combinations. For example, pyrido[3,2-d]pyrimidine derivatives are known to target distinct kinase profiles, such as those useful for hepatitis C treatment, whereas the [2,3-d] isomer is more commonly associated with anticancer kinase targets [2]. Substituting the 4-chloro group with a 4-amino group eliminates the critical electrophilic handle required for nucleophilic aromatic substitution (SNAr) derivatization, fundamentally altering the synthetic utility of the building block [3].

Target
Pyrido[2,3-d]pyrimidine ring geometry
Substitute
Pyrido[3,2-d], [3,4-d], or [4,3-d] isomers
Isomer mismatch alters kinase target profiles; [2,3-d] associated with oncology targets, [3,2-d] with antiviral.
Target
C4 chloro leaving group
Substitute
C4 amino or hydroxy substitution
Amino/hydroxy lack electrophilic site, precluding direct SNAr diversification.
Target
C6 methoxy pattern
Substitute
Other alkoxy or hydrogen at C6
Alkoxy variation may alter electronic properties and solubility, affecting downstream bioactivity.

4-Chloro-6-methoxypyrido[2,3-d]pyrimidine: Comparative Evidence


C4 Chloro Substituent Enables SNAr Derivatization

The C4 chloro substituent in 4-chloro-6-methoxypyrido[2,3-d]pyrimidine serves as an electrophilic handle enabling nucleophilic aromatic substitution (SNAr) for library diversification. In contrast, the corresponding 4-amino and 4-hydroxy derivatives lack this reactive site and require alternative, often lower-yielding, functionalization strategies [1].

C4 Chloro Reactivity
Class-level
C4 chloro: reactive electrophile for SNAr; 4-amino/4-hydroxy: non-electrophilic or weak after activation
Enables direct SAR library synthesis
Synthetic context; may require optimization per nucleophile
Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Synthesis

Kinase Inhibition: EGFR and PIM-1 Potency

Derivatives built upon the pyrido[2,3-d]pyrimidine scaffold demonstrate potent kinase inhibitory activity. For instance, amino-functionalized pyrido[2,3-d]pyrimidine derivatives exhibit EGFR WT IC50 values as low as 0.093 μM and PIM-1 kinase inhibition IC50 values of 11.4 nM [1][2]. In contrast, the pyrido[3,2-d]pyrimidine isomer class has been primarily associated with antiviral targets such as hepatitis C, not these specific anticancer kinases [3].

EGFR & PIM-1 Inhibition
Class-level
EGFR IC50 0.093 μM; PIM-1 IC50 11.4 nM (derivative compounds)
Supports oncology kinase inhibitor design
Derivative-dependent activity; class-level inference
Oncology Kinase Inhibition EGFR PIM-1

Cytotoxicity in MCF-7 and HepG2 Cancer Cells

Novel pyrido[2,3-d]pyrimidine derivatives demonstrate potent cytotoxicity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. Compound 4 exhibits MCF-7 IC50 = 0.57 μM and HepG2 IC50 = 1.13 μM, while compound 11 shows MCF-7 IC50 = 1.31 μM and HepG2 IC50 = 0.99 μM [1]. For context, methotrexate, a clinical antifolate, shows DHFR IC50 = 5.57 μM against the same target class [2].

Cytotoxicity in Cancer Cells
Class-level
MCF-7 IC50 0.57–1.31 μM; HepG2 IC50 0.99–1.13 μM (derivatives); Methotrexate DHFR IC50 5.57 μM
Reported cytotoxicity in breast and liver cancer cell models
Activity dependent on specific derivative substituents
Anticancer Cytotoxicity Breast Cancer Hepatocellular Carcinoma

Thymidylate Synthase Inhibition Across Cancer Cell Lines

A recent study of 28 novel diaryl pyrido[2,3-d]pyrimidine derivatives evaluated anticancer activity against HCT 116 (colorectal), MCF-7 (breast), HepG2 (liver), and PC-3 (prostate) cell lines. The most potent compounds, 1n and 2j, demonstrated IC50 values of 1.98 ± 0.69 μM and 2.18 ± 0.93 μM, respectively, via thymidylate synthase inhibition [1].

Thymidylate Synthase Inhibition
Class-level
Cpd 1n IC50 1.98 ± 0.69 μM; Cpd 2j IC50 2.18 ± 0.93 μM (HCT 116, MCF-7, HepG2, PC-3)
Supports broad-spectrum cytotoxicity endpoint review
Representative diaryl derivatives; class-level inference
Thymidylate Synthase Anticancer Colorectal Cancer Prostate Cancer

4-Chloro-6-methoxypyrido[2,3-d]pyrimidine: Application Scenarios


Synthesis of ATP-Competitive Kinase Inhibitor Libraries

The C4 chloro group enables rapid diversification via SNAr reactions with primary and secondary amines to generate focused libraries of 4-amino-substituted pyrido[2,3-d]pyrimidines. These derivatives are positioned to target the ATP-binding pocket of kinases including EGFR, PIM-1, and CDK families, as demonstrated by the sub-micromolar to nanomolar potencies reported for compounds derived from this scaffold [1][2]. The [2,3-d] ring geometry is essential for binding complementarity to these oncological kinase targets [2].

Lead Optimization for Breast and Liver Cancer

Derivatives synthesized from this building block have demonstrated potent cytotoxicity in MCF-7 breast cancer (IC50 = 0.57-1.31 μM) and HepG2 hepatocellular carcinoma (IC50 = 0.99-1.13 μM) cell lines [1]. This potency profile supports the use of 4-chloro-6-methoxypyrido[2,3-d]pyrimidine as a core intermediate for hit-to-lead optimization campaigns targeting these indications, with the PIM-1 kinase pathway implicated as a potential mechanism [1].

Development of Thymidylate Synthase Inhibitors

The pyrido[2,3-d]pyrimidine scaffold has been validated as a thymidylate synthase inhibitor chemotype, with optimized diaryl derivatives achieving IC50 values of ~2 μM across colorectal, breast, liver, and prostate cancer cell lines [1]. The 4-chloro-6-methoxy substitution pattern provides a versatile synthetic entry point for installing the aryl and alkyl substituents required for TS inhibition, making this compound a strategic starting material for antimetabolite drug discovery programs.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Electrophilic handle for SNAr diversification
Kinase panel selectivity and SAR profiling
Breast and liver cancer cell-model studies
Cytotoxicity in MCF-7 and HepG2 assay context
PIM-1 pathway and apoptosis endpoint interpretation
Thymidylate synthase inhibition research
Antiproliferative activity across cancer cell lines
TS inhibition and antimetabolite pathway context

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